(5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Description
The compound (5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid (Empirical Formula: C₁₅H₁₁FN₂O₃S; Molecular Weight: 318.32) is a thieno[2,3-d]pyrimidinone derivative featuring a 4-fluorophenyl group at position 5, a methyl group at position 6, and an acetic acid moiety at position 3 . Its structure combines a bicyclic heteroaromatic core with substituents that modulate physicochemical properties, such as lipophilicity (via the fluorophenyl group) and solubility (via the acetic acid).
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S/c1-8-12(9-2-4-10(16)5-3-9)13-14(22-8)17-7-18(15(13)21)6-11(19)20/h2-5,7H,6H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGJVAOZNLPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Fluorophenyl Group: This step typically involves a substitution reaction where a fluorophenyl group is introduced to the thienopyrimidine core.
Acetic Acid Moiety Addition: The final step involves the addition of the acetic acid moiety to the compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Substituent Variations
(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid
- Structure : Lacks the 4-fluorophenyl and methyl groups; instead, a phenyl group is at position 4.
- Molecular Formula : C₁₄H₁₀N₂O₃S (estimated Molecular Weight: ~294.3).
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid
- Structure : Contains a methyl group at position 6 but lacks the 4-fluorophenyl substituent.
- Molecular Formula : C₉H₈N₂O₃S (Molecular Weight: 224.24).
- Key Difference : Simplified structure with lower molecular weight and reduced aromatic interactions, likely diminishing biological activity .
(2-Methyl-4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid
- Structure : Substitutes 4-fluorophenyl with a thien-2-yl group and adds a methyl at position 2.
- Molecular Formula : C₁₂H₁₀N₂O₃S₂ (Molecular Weight: ~294.35).
Functional Group Additions
[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic Acid
- Structure : Features 3,4-dimethoxyphenyl instead of 4-fluorophenyl.
- Molecular Formula : C₁₇H₁₅N₂O₅S (Molecular Weight: 346.36).
- Key Difference : Methoxy groups increase electron density and steric bulk, which may improve binding to polar targets but reduce membrane permeability .
(6,6-Dimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetic Acid
- Structure : Incorporates a fused pyran ring and additional ketone group.
- Molecular Formula : C₁₃H₁₄N₂O₅S (Molecular Weight: 310.33).
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Physicochemical Properties
*Predicted using ChemDraw.
Biological Activity
The compound (5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid , identified by its CAS number 692750-56-4, is a derivative of thieno[2,3-d]pyrimidine. This class of compounds has garnered attention in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13FN2O3S
- Molecular Weight : 332.35 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with a fluorophenyl substitution and an acetic acid moiety.
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial DNA synthesis or interference with cell wall synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptors related to inflammatory responses or cell growth.
- DNA Interaction : Similar compounds have been found to interact with DNA, leading to disruptions in replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives, it was found that several compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential of these derivatives as effective antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 10 | E. coli |
| This compound | 12 | E. coli |
Study 2: Anticancer Activity
A study focused on the anticancer properties demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The results indicated a dose-dependent effect on cell viability with significant reductions observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
